Isoflurane is a widely used volatile anesthetic, primarily employed in general anesthesia for surgical procedures. It is known for its rapid induction and recovery characteristics, making it a preferred choice in various medical settings. Isoflurane is chemically classified as a halogenated ether, specifically 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, with the molecular formula and a molecular weight of approximately 184.5 g/mol .
Isoflurane can be synthesized through several methods, with one prominent approach involving the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether. This process is followed by a reduction step using ultraviolet light in the presence of isopropanol. The synthesis typically yields over 80% of isoflurane .
Isoflurane participates in various chemical reactions typical of halogenated compounds. Notably, it can undergo hydrolysis and photolysis under specific conditions.
Isoflurane acts primarily on the central nervous system as an anesthetic agent. Its mechanism involves modulation of neurotransmitter systems and ion channels.
Relevant data includes:
Isoflurane is primarily utilized in clinical settings as a general anesthetic during surgeries due to its favorable pharmacokinetics and safety profile.
Isoflurane enhances inhibitory neurotransmission primarily through positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. These pentameric ligand-gated chloride channels typically comprise α, β, and γ subunits, with isoflurane binding at interfacial sites—particularly between transmembrane domains of α and β subunits. This binding stabilizes the open-channel conformation, prolonging chloride influx and neuronal hyperpolarization. Crucially, isoflurane potentiates both synaptic (phasic) and extrasynaptic (tonic) GABAA receptor subtypes, with significant effects on receptors containing β2/β3 subunits. Electrophysiological studies reveal that isoflurane (0.3–0.5 mM) increases GABA-elicited currents by 200–400% in wild-type α5β3γ2L receptors. Even in β3(N265M) mutant receptors—which exhibit complete resistance to intravenous anesthetics like etomidate—isoflurane retains ~50% potentiation efficacy (1.5–2 fold enhancement) [2]. This persistence indicates involvement of additional subunit interactions beyond β3 domains. The anesthetic also directly activates GABAA receptors in the absence of GABA, though this effect is attenuated in β3(N265M) mutants [2] [7].
Table 1: Isoflurane Effects on GABAA Receptor Subtypes
Receptor Composition | GABA Potentiation | Direct Activation | Sensitivity to β3(N265M) Mutation |
---|---|---|---|
α5β3γ2L (WT) | 200–400% increase | Moderate (11–159 pA at 320 μM) | Baseline |
α5β3(N265M)γ2L | 150–200% increase | Low (0–15 pA at 320 μM) | 50% reduction in potentiation |
α1β2γ2 | 250–300% increase | Not reported | Minimal effect on immobilization |
Isoflurane suppresses excitatory neurotransmission by antagonizing N-methyl-D-aspartate (NMDA) receptors, glutamate-gated cation channels critical for synaptic plasticity. Unlike its GABAergic potentiation, isoflurane inhibits NMDA receptors through competitive antagonism at the glycine co-agonist binding site on NR1 subunits. Molecular modeling and electrophysiology demonstrate that isoflurane competes with glycine at the NR1(F639) residue, with inhibition inversely proportional to glycine concentration. At saturating glycine levels (10 μM), isoflurane inhibition is minimal, while reducing glycine to 0.3 μM increases inhibition by 300% [9]. This competitive mechanism is distinct from non-competitive channel blockers like MK-801. In spinal cord circuits, isoflurane’s NMDA antagonism contributes significantly to immobility: Intrathecal picrotoxin (GABAA antagonist) increases isoflurane minimum alveolar concentration (MAC) by 16%, revealing compensatory NMDA inhibition. Subsequent MK-801 administration reduces isoflurane MAC less in picrotoxin-treated rats (0.47% atm) than controls (0.72% atm), confirming greater NMDA receptor occupancy by isoflurane when GABAA transmission is impaired [3].
While less extensively studied than GABAergic and glutamatergic systems, isoflurane modulates glycine receptors—particularly in spinal and brainstem circuits governing motor reflexes and nociception. Glycine receptors share structural homology with GABAA receptors, forming chloride-permeable pentamers. Isoflurane potentiates glycine currents at clinical concentrations (0.5–1 MAC), enhancing inhibitory postsynaptic potentials. This action complements GABAA potentiation in spinal cord networks, contributing to the suppression of noxious-evoked movement. Though specific binding sites remain less defined than GABAA receptors, mutagenesis studies suggest interfacial pockets between α-subunit transmembrane domains mediate potentiation [1] [7].
Isoflurane disrupts intracellular Ca²⁺ homeostasis by differentially targeting sarcoplasmic/endoplasmic reticulum (SR/ER) Ca²⁺ handling proteins. In skeletal muscle SR membranes, isoflurane (0.0026–0.078 MAC equivalents) dramatically lowers the threshold for Ca²⁺-induced Ca²⁺ release (CICR) via ryanodine receptor 1 (RyR1) channels. This sensitization occurs at concentrations far below those affecting Ca²⁺-ATPase (SERCA), promoting premature Ca²⁺ leakage. At higher concentrations (0.06–2.3 MAC), isoflurane stimulates SERCA-dependent Ca²⁺ uptake—halothane and enflurane exhibit maximal SERCA stimulation at 1 MAC, whereas isoflurane shows dose-dependent increases [10]. This dual effect creates a paradoxical state: enhanced Ca²⁺ loading capacity coexists with facilitated release through RyR1 channels. In neurons expressing malignant hyperthermia (MH)-susceptible RyR1 mutants (e.g., T4826I), isoflurane causes exaggerated ER Ca²⁺ depletion and impaired presynaptic vesicle exocytosis compared to wild-type neurons [4].
Table 2: Isoflurane Effects on Sarcoplasmic Reticulum Ca²⁺ Regulation
Target | Concentration Range | Effect | Functional Consequence |
---|---|---|---|
RyR1 Ca²⁺ release channel | 0.0026–0.078 MAC | 50–70% reduction in CICR threshold | Premature Ca²⁺ release, reduced SR Ca²⁺ load |
SERCA Ca²⁺-ATPase | 0.06–2.3 MAC | 20–40% stimulation of uptake rate | Increased SR Ca²⁺ storage capacity |
MH-mutant RyR1 (T4826I) | 1 MAC | >80% depletion of ER Ca²⁺ stores | Presynaptic vesicle exocytosis failure |
Isoflurane directly inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key electron transport chain component governing ATP synthesis. Polarographic measurements in isolated brain mitochondria show isoflurane dose-dependently suppresses oxygen consumption, with greater potency in complex I-deficient Ndufs4(KO) mitochondria (IC50 = 0.16 mM) versus wild-type (IC50 = 0.31 mM) [5]. This inhibition reduces ATP production, particularly under high-energy demand conditions like synaptic vesicle recycling. Hippocampal slices from Ndufs4(KO) mice exhibit hypersensitivity to isoflurane-induced synaptic depression following high-frequency stimulation. When glycolysis is blocked (forcing reliance on mitochondrial ATP), 0.7 mM isoflurane eliminates synaptic output in both wild-type and mutant slices [5]. The energetic crisis manifests as failure of vesicle endocytosis and depleted synaptic vesicle pools. A compensatory adenosine-mediated suppression occurs via A1 receptor activation, partially reversed by antagonists like DPCPX [5].
Isoflurane significantly increases membrane fluidity at clinical concentrations (1–5 mM) across diverse lipid systems. Fluorescence anisotropy studies using probes (DPH-PC, Nile Red, TMA-DPH) demonstrate reduced anisotropy values in:
Notably, 1 mM isoflurane fluidizes erythrocyte membranes more effectively than 52.2 mM ethanol. Dipyrene-PC excimer/monomer ratios increase immediately after isoflurane exposure, indicating enhanced lateral diffusion of phospholipids. The effect is most pronounced in highly ordered domains rich in saturated lipids, suggesting preferential disruption of lipid rafts. This fluidization alters embedded protein function—including ion channels and receptors—independent of specific ligand-binding interactions [6].
Table 3: Membrane Systems Affected by Isoflurane-Induced Fluidization
Membrane System | Probe Used | Anisotropy Reduction at 1 mM Isoflurane | Key Observation |
---|---|---|---|
Erythrocyte ghosts | DPH-PC | 28 ± 3% | Greater effect than 52.2 mM ethanol |
Brain lipid mixture | Nile Red | 22 ± 4% | Comparable to sevoflurane |
POPC/Cholesterol (2:1) | TMA-DPH | 18 ± 2% | Cholesterol attenuates fluidization |
DPPC gel-phase | Dipyrene-PC | 35 ± 5% | E/M ratio increase indicates rapid lipid diffusion |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7